1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a benzothiazole ring fused with a piperidine ring and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the propenone group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted propenone derivatives.
Scientific Research Applications
1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The propenone group can participate in covalent bonding with target molecules, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1,3-benzothiazole: Shares the benzothiazole ring but lacks the piperidine and propenone groups.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Propenone derivatives: Compounds with the propenone group but different ring structures.
Uniqueness
1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its combination of the benzothiazole, piperidine, and propenone groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
1-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-2-14(18)17-9-7-11(8-10-17)15-16-12-5-3-4-6-13(12)19-15/h2,11H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEIHDPHHBGIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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